![molecular formula C12H19NO2 B1416323 [(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine CAS No. 1019550-51-6](/img/structure/B1416323.png)
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine
Overview
Description
“(2,5-Dimethoxyphenyl)methylamine”, also known as DOM, is a chemical compound that has been the subject of scientific research for many years. It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
Synthetic phenethylamines represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities . The progenitor of DOx series is the 2,5-dimethoxy-4-methylamphetamine (DOM), where the introduction of a methyl group in 4-position enhances its potency by more than one order of magnitude when compared to 2,5-DMA .
Molecular Structure Analysis
The molecular formula of “(2,5-Dimethoxyphenyl)methylamine” is C11H17NO2 . The InChI is InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3 . The Canonical SMILES is CC(CC1=C(C=CC(=C1)OC)OC)N .
Physical And Chemical Properties Analysis
The molecular weight of “(2,5-Dimethoxyphenyl)methylamine” is 195.26 g/mol .
Scientific Research Applications
Structure-Activity Relationships in Psychoactive Compounds : A study by Trachsel (2003) explored the synthesis of novel (phenylalkyl)amines, including 2,5-dimethoxybenzeneethanamines, to investigate structure-activity relationships. These compounds act as potent 5-HT2A/C ligands with varying agonistic or antagonistic properties, providing insights into their pharmacological potential.
Neuropharmacology of Hallucinogenic Compounds : Elmore et al. (2018) investigated the neuropharmacology of 2,5-dimethoxyphenethylamines (2C compounds), which are 5-HT2A/2C receptor agonists inducing hallucinogenic effects. Their study Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats provides valuable information about the potency and receptor affinity of these compounds.
Crystal Structure Analysis of Cathinones : The X-ray structures and computational studies of several cathinones, including 2,5-dimethoxyphenylalkylamine derivatives, were analyzed by Nycz et al. (2011). Their research offers insights into the molecular structures and electronic properties of these compounds.
Synthesis of Isotopically Labelled Compounds : Shaikh et al. (2007) described the synthesis of deuterium-labelled DOM and MMDA compounds, which include derivatives of 2,5-dimethoxyphenylalkylamines. Their study, Synthesis of deuterium‐labelled standards of (±)‐DOM and (±)‐MMDA, contributes to the field of analytical chemistry, particularly in the development of internal standards for assays.
Study of Isoquinoline Precursors : Milusheva et al. (2022) conducted an Ex Vivo and In Vivo Study of Some Isoquinoline Precursors, including N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides. Their research focused on the synthesis and biological activities of these compounds, comparing their effects to known vasodilators and relaxants.
Identification of Psychoactive Compounds : Lum et al. (2020) identified new psychoactive substances, such as 4-substituted 2-(4-X-2, 5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine, by using gas chromatography-mass spectrometry. Their work, Identification of a new class of thermolabile psychoactive compounds, is crucial for forensic analysis and understanding the properties of these substances.
Safety and Hazards
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-7-11(14-3)5-6-12(10)15-4/h5-7,9,13H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXDPBSSMDYQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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